Piperidine Regioisomerism (3-yl vs. 4-yl): Structural and Predicted Physicochemical Differentiation
The target compound features a piperidin-3-yl linkage to the quinazolin-4(3H)-one N3 position, distinguishing it from the piperidin-4-yl regioisomer (e.g., 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, CAS 1903764-43-1) [1]. The 3-yl substitution positions the quinazolinone core in a non-linear orientation relative to the piperidine ring, resulting in distinct three-dimensional geometry [1]. While direct comparative biological data for the two regioisomers are not publicly available, the difference in substitution pattern is a recognized determinant of target binding orientation in piperidine-containing GPCR ligands [2].
| Evidence Dimension | Piperidine substitution position (regiochemistry) |
|---|---|
| Target Compound Data | Piperidin-3-yl linkage to quinazolin-4(3H)-one N3; MW 353.4 g/mol; XLogP3 2.2; 0 HBD; 4 HBA; 3 rotatable bonds [1] |
| Comparator Or Baseline | 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 1903764-43-1): piperidin-4-yl linkage; quinazoline-2,4-dione core; MW 369.44 g/mol [1] |
| Quantified Difference | Distinct core (quinazolin-4-one vs. quinazoline-2,4-dione); different regioisomer (3-yl vs. 4-yl); MW difference of 16 Da; differing H-bond donor count |
| Conditions | Structural comparison based on PubChem-deposited SMILES and computed descriptors [1] |
Why This Matters
Regioisomerism in piperidine-linked heterocycles is a well-established determinant of target selectivity and off-target profile in drug discovery, making the 3-yl isomer a distinct chemical entity that cannot be substituted by the 4-yl analog in biological assays.
- [1] PubChem Compound Summaries for CID 119104541 and CID 86280454. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Tadesse, D. et al. Quinazolin-4(3H)-one-type piperidine compounds and uses thereof. U.S. Patent No. 9,951,038 B2, issued April 24, 2018. View Source
